molecular formula C17H13BrN2O4 B267333 5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

カタログ番号 B267333
分子量: 389.2 g/mol
InChIキー: CWQOTEVVHQPLIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BRD0705 belongs to the class of furan-2-carboxamide derivatives and has been shown to exhibit potent inhibitory activity against several protein targets, including bromodomain-containing proteins.

作用機序

BRD0705 exerts its biological effects by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, BRD0705 targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the transcriptional regulation of several genes involved in cell growth and survival. By inhibiting BET proteins, BRD0705 can alter the expression of several genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
BRD0705 has been shown to exhibit potent inhibitory activity against several BET proteins, including BRD2, BRD3, and BRD4. Inhibition of these proteins has been shown to result in the downregulation of several genes involved in cancer cell growth and survival, including MYC, BCL2, and cyclin D1. In addition, BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

実験室実験の利点と制限

One of the main advantages of BRD0705 is its potent inhibitory activity against BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, one limitation of BRD0705 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the toxicity of BRD0705 in vivo has not been extensively studied, which limits its potential as a therapeutic agent.

将来の方向性

Despite its limitations, BRD0705 has significant potential as a therapeutic agent for the treatment of cancer and other diseases. Future research should focus on improving the solubility and bioavailability of BRD0705, as well as studying its toxicity and pharmacokinetics in vivo. In addition, the development of more selective inhibitors of BET proteins could lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

合成法

The synthesis of BRD0705 has been described in the literature by several research groups. The most common method involves the reaction of 5-bromo-2-furoic acid with 3-aminobenzoyl chloride, followed by the addition of 2-furylmethylamine and subsequent purification steps. The final product is obtained as a white solid with a purity of over 95%.

科学的研究の応用

BRD0705 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, BRD0705 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

製品名

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

分子式

C17H13BrN2O4

分子量

389.2 g/mol

IUPAC名

5-bromo-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4/c18-15-7-6-14(24-15)17(22)20-12-4-1-3-11(9-12)16(21)19-10-13-5-2-8-23-13/h1-9H,10H2,(H,19,21)(H,20,22)

InChIキー

CWQOTEVVHQPLIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3

正規SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。